tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a tert-butyl ester and a bromine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Fusion with Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through cyclization reactions.
Introduction of Bromine: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Chemical Biology: Acts as a probe for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl ester and bromine substituent enhances its stability and facilitates various synthetic transformations, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H11BrN4O2 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
tert-butyl 3-bromopyrazolo[3,4-d]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H11BrN4O2/c1-10(2,3)17-9(16)15-8-6(7(11)14-15)4-12-5-13-8/h4-5H,1-3H3 |
InChI Key |
MVGRNPWBKMNORX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=NC=C2C(=N1)Br |
Origin of Product |
United States |
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